molecular formula C13H20O3S B3846228 1-Butylsulfinyl-3-phenoxypropan-2-ol

1-Butylsulfinyl-3-phenoxypropan-2-ol

Cat. No.: B3846228
M. Wt: 256.36 g/mol
InChI Key: UMOPQQMABRASPP-UHFFFAOYSA-N
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Description

1-Butylsulfinyl-3-phenoxypropan-2-ol is a chiral propanol derivative featuring a sulfinyl group (-S(O)-) at the 1-position and a phenoxy substituent at the 3-position. This compound is of interest in asymmetric catalysis and pharmaceutical synthesis due to its ability to act as a directing group or intermediate. Its molecular formula is C₁₃H₂₀O₃S, with a molecular weight of 256.36 g/mol (calculated).

Properties

IUPAC Name

1-butylsulfinyl-3-phenoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3S/c1-2-3-9-17(15)11-12(14)10-16-13-7-5-4-6-8-13/h4-8,12,14H,2-3,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOPQQMABRASPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)CC(COC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butylsulfinyl-3-phenoxypropan-2-ol typically involves the reaction of 3-phenoxypropan-2-ol with a butylsulfinylating agent. One common method is the reaction of 3-phenoxypropan-2-ol with butylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Butylsulfinyl-3-phenoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether at low temperatures.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: 1-Butylsulfonyl-3-phenoxypropan-2-ol.

    Reduction: 1-Butylsulfanyl-3-phenoxypropan-2-ol.

    Substitution: Products depend on the nucleophile used, such as 1-butylsulfinyl-3-(substituted phenoxy)propan-2-ol.

Scientific Research Applications

1-Butylsulfinyl-3-phenoxypropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Butylsulfinyl-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The sulfinyl group can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the propan-2-ol backbone but differ in substituents, leading to distinct physicochemical and synthetic behaviors:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (if available) Reference
1-Butylsulfinyl-3-phenoxypropan-2-ol C₁₃H₂₀O₃S 256.36 Butylsulfinyl, phenoxy N/A N/A
1-Isopropoxy-3-(phenylsulfonyl)propan-2-ol C₁₂H₁₈O₄S 266.34 Isopropoxy, phenylsulfonyl 33.1%
1-(Benzylsulfonyl)-3-[4-(trifluoromethoxy)phenoxy]propan-2-ol C₁₇H₁₇F₃O₅S 390.37 Benzylsulfonyl, trifluoromethoxy-phenoxy N/A
1-(tert-Butylamino)-3-(2-methoxyphenoxy)propan-2-ol C₁₄H₂₃NO₃ 253.34 tert-Butylamino, 2-methoxyphenoxy N/A
Key Observations:

Sulfinyl vs. Sulfonyl Groups: The sulfinyl group (-S(O)-) in this compound is less electron-withdrawing than the sulfonyl group (-SO₂-) in analogs like 1-isopropoxy-3-(phenylsulfonyl)propan-2-ol . This difference impacts reactivity in nucleophilic substitutions, with sulfonyl groups enhancing electrophilicity. Sulfinyl-containing compounds exhibit chirality, enabling stereoselective applications, whereas sulfonyl analogs are often achiral.

Phenoxy vs. Alkoxy Substituents: The phenoxy group in the target compound offers greater rigidity and aromatic stabilization compared to the isopropoxy group in the analog from . This may influence solubility, with phenoxy derivatives being less polar.

Trifluoromethoxy-Phenoxy vs.

Amino vs. Sulfinyl/Sulfonyl Groups: The tert-butylamino group in the compound from provides basicity, enabling protonation at physiological pH. This contrasts with the sulfinyl/sulfonyl groups, which are non-basic and stabilize negative charges.

Physicochemical Properties

  • Solubility: Sulfinyl and sulfonyl groups enhance water solubility compared to purely hydrocarbon substituents. However, aromatic phenoxy groups counteract this by increasing hydrophobicity.
  • Thermal Stability : Sulfonyl derivatives (e.g., ) are generally more thermally stable than sulfinyl analogs due to stronger S-O bonds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butylsulfinyl-3-phenoxypropan-2-ol
Reactant of Route 2
1-Butylsulfinyl-3-phenoxypropan-2-ol

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